(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride
Description
Properties
IUPAC Name |
benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Addition and Oxidative Chlorination
A novel approach adapted from Hassane Abdellaoui’s work involves radical-mediated construction of the carbon backbone followed by sulfonyl chloride formation:
- Radical addition of methyl xanthate:
- React benzyl N-allylcarbamate with methyl xanthate (CH₃OCS₂K) under UV light or thermal initiation. This step introduces the methyl group at the β-position, forming a branched intermediate.
- Mechanism: The radical adds to the allylic double bond, followed by chain transfer to xanthate, yielding a thioether intermediate.
- Oxidative chlorination:
- Treat the thioether with tert-butyl hypochlorite (t-BuOCl) in dichloromethane. This converts the sulfide to sulfonyl chloride while retaining the Cbz group.
- Stereochemical control: Chiral auxiliaries or asymmetric induction during radical addition may enforce the (2S) configuration, though this requires further validation.
Alkylation and Sulfonation of Amino Acid Derivatives
Starting from chiral amino acids offers inherent stereochemical advantages:
- L-Alanine as a precursor:
- Convert L-alanine to 2-amino-3-methylpropanol via reduction (LiAlH₄) and subsequent sulfonation with chlorosulfonic acid.
- Cbz protection and chlorination:
Comparative Analysis of Methods
Critical Challenges and Solutions
- Stereochemical purity: Enzymatic resolution (e.g., using lipases) or chiral HPLC separation ensures >99% enantiomeric excess for the (2S) isomer.
- Sulfonyl chloride stability: Storage under inert gas (N₂/Ar) at −20°C prevents decomposition.
- Byproduct formation: Using aprotic solvents (DMSO, DMAc) during purification minimizes hydrolysis, as shown in Taurolidine isolation.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: Catalytic hydrogenation can remove the Cbz group, yielding the free amine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development for the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride involves the protection of the amino group by the benzyloxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Research Findings and Trends
- Comparative Stability : Z-protected taurine derivatives are more stable under acidic conditions than Boc-protected analogs, which are prone to cleavage .
Biological Activity
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a derivative of taurine, an amino acid known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmacological agents.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl group attached to the taurine backbone, enhancing its stability and solubility. The molecular formula is C₁₃H₁₅ClN₂O₃S, and it possesses a molecular weight of approximately 300.79 g/mol.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Antioxidant Activity : Taurine derivatives exhibit significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Neuroprotective Properties : this compound has been shown to protect neuronal cells from apoptosis under stress conditions.
Biological Activity Summary
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Neuroprotection :
- Objective : To evaluate the protective effects against oxidative stress in neuronal cells.
- Findings : The compound significantly reduced cell death in models of oxidative stress, indicating strong neuroprotective effects.
- : Its application could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Anti-inflammatory Study :
- Objective : To assess the impact on inflammatory cytokine production.
- Findings : Treatment with this compound led to a marked decrease in TNF-α and IL-6 levels in vitro.
- : This suggests potential use in inflammatory conditions such as arthritis.
-
Antioxidant Efficacy Assessment :
- Objective : To determine the antioxidant capacity using various assays.
- Findings : The compound exhibited significant scavenging activity against DPPH radicals and enhanced catalase activity.
- : It could serve as a therapeutic agent for conditions associated with oxidative stress.
Q & A
Q. What are the key steps in synthesizing (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves (1) protecting the amine group of 2-methyltaurine with benzyl chloroformate (Z-Cl) under anhydrous conditions to avoid hydrolysis, and (2) isolating the product via recrystallization or column chromatography. Critical parameters include maintaining low temperatures (0–5°C) during Z-Cl addition to minimize side reactions and using methanol or dichloromethane as solvents. For example, thionyl chloride in methanol has been used to esterify amino acids while preserving stereochemistry . Ensure stoichiometric control of Z-Cl to prevent overprotection .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. System suitability tests should confirm resolution from related compounds (e.g., unreacted starting materials) .
- NMR : H NMR in DMSO-d6 can verify the benzyloxycarbonyl group (δ 7.3–7.4 ppm, aromatic protons) and methyltaurine backbone (δ 3.2–3.5 ppm, CH groups). Compare with reference spectra from similar Z-protected amino acids .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and ninhydrin staining detect free amine impurities .
Q. How should researchers handle storage and stability challenges for this compound?
- Methodological Answer: Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the benzyloxycarbonyl group. Stability studies indicate degradation above 85°C, so avoid prolonged exposure to heat during synthesis or analysis . For long-term storage, lyophilization is recommended to minimize moisture-induced decomposition .
Q. What are common impurities encountered during synthesis, and how can they be quantified?
- Methodological Answer: Major impurities include unreacted 2-methyltaurine, overprotected derivatives (e.g., di-Z-protected species), and hydrolysis byproducts. Quantify using HPLC with relative response factors (RRFs) for each impurity. For example, a modified USP method calculates impurity percentages as , where is the RRF, is the impurity peak area, and is the main compound peak area .
Q. How can the stereochemical configuration at the 2S position be validated?
- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with authentic (2S) and (2R) standards. Optical rotation measurements ([α]) in methanol can further confirm enantiomeric purity, with positive values expected for the S-configuration .
Q. What safety precautions are essential when working with benzyl chloroformate derivatives?
- Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to the lachrymatory and corrosive nature of Z-Cl. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor for benzyl chloride formation (a hydrolysis byproduct) via GC-MS if reactions exceed 85°C .
Advanced Questions
Q. How can researchers resolve discrepancies between observed and theoretical yields during scale-up?
- Methodological Answer: Low yields often result from incomplete protection or hydrolysis. Optimize by (1) increasing Z-Cl equivalents (1.2–1.5× molar ratio) in anhydrous solvents, (2) using molecular sieves to scavenge water, and (3) monitoring reaction progress via in-situ FTIR for carbonyl (C=O) stretch at ~1750 cm. Kinetic studies in similar systems show a 24-hour reaction time maximizes conversion .
Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?
- Methodological Answer: The benzyloxycarbonyl group acts as a transient protecting group, enabling selective deprotection under mild acidic conditions (e.g., HBr/AcOH). The methyltaurine moiety’s sulfonic acid group enhances solubility in aqueous media, facilitating coupling with carbodiimide activators (e.g., EDC/NHS). Computational studies of analogous Z-protected amines suggest steric hindrance from the methyl group slows acylation kinetics, requiring longer activation times .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer: Conduct accelerated stability testing in buffers (pH 1–12) at 40°C for 48 hours. HPLC analysis reveals rapid degradation at pH < 3 (due to Z-group hydrolysis) and pH > 10 (sulfonic acid deprotonation). Optimal stability occurs at pH 5–7, with a half-life >30 days. Thermodynamic data (ΔfH°liquid = –41.00 kcal/mol) support its instability in highly exothermic environments .
Q. What strategies mitigate racemization during Z-group deprotection?
- Methodological Answer:
Use catalytic hydrogenation (H, Pd/C) at 25°C instead of acidic cleavage to preserve stereochemistry. For acid-labile systems, employ trimethylsilyl iodide (TMSI) in dichloromethane, which removes the Z-group within 1 hour with <1% racemization. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .
Q. How can researchers troubleshoot unexpected byproducts in sulfonic acid functionalization?
- Methodological Answer:
Byproducts like sulfonate esters or overoxidized species arise from incomplete quenching of sulfonic acid precursors. Use LC-MS to identify m/z peaks corresponding to ester derivatives (e.g., +14 Da for methyl esters). Optimize by adding excess HO during oxidation and quenching with NaHSO. Kinetic modeling of similar taurine derivatives shows a 2:1 molar ratio of oxidizing agent to substrate minimizes side reactions .
Q. What are the implications of this compound’s stereochemistry in drug design?
- Methodological Answer:
The 2S configuration enhances binding to chiral targets (e.g., GABA receptors) due to spatial compatibility with L-amino acid-binding pockets. Molecular docking studies of Z-protected analogs show 2S enantiomers have 10–100× higher affinity than 2R. For prodrug applications, the methyl group improves metabolic stability by reducing CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
